

# Technical Support Center: M 084 Hydrochloride Analysis & Stability Guide

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## Compound of Interest

Compound Name: M 084 hydrochloride

Cat. No.: B1574532

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## Compound Identity & Core Profile

Before addressing specific stability issues, verify the identity of the material in your assay. **M 084 Hydrochloride** is a potent, selective TRPC4/TRPC5 channel blocker. Confusion often arises with "PRE-084" (a Sigma-1 agonist); ensure you are working with the benzimidazole derivative described below.

Parameter	Specification
Compound Name	M 084 Hydrochloride
IUPAC Name	N-butyl-1H-benzimidazol-2-amine hydrochloride
CAS Number	1992047-63-8
Molecular Formula	$C_{11}H_{15}N_3[1] \cdot HCl$
Molecular Weight	225.72 g/mol
Target	TRPC4 (IC <sub>50</sub> : 3.7–10.3 μM), TRPC5 (IC <sub>50</sub> : 8.2 μM)
Solubility	Water (100 mM), DMSO (100 mM), Ethanol (25 mM)

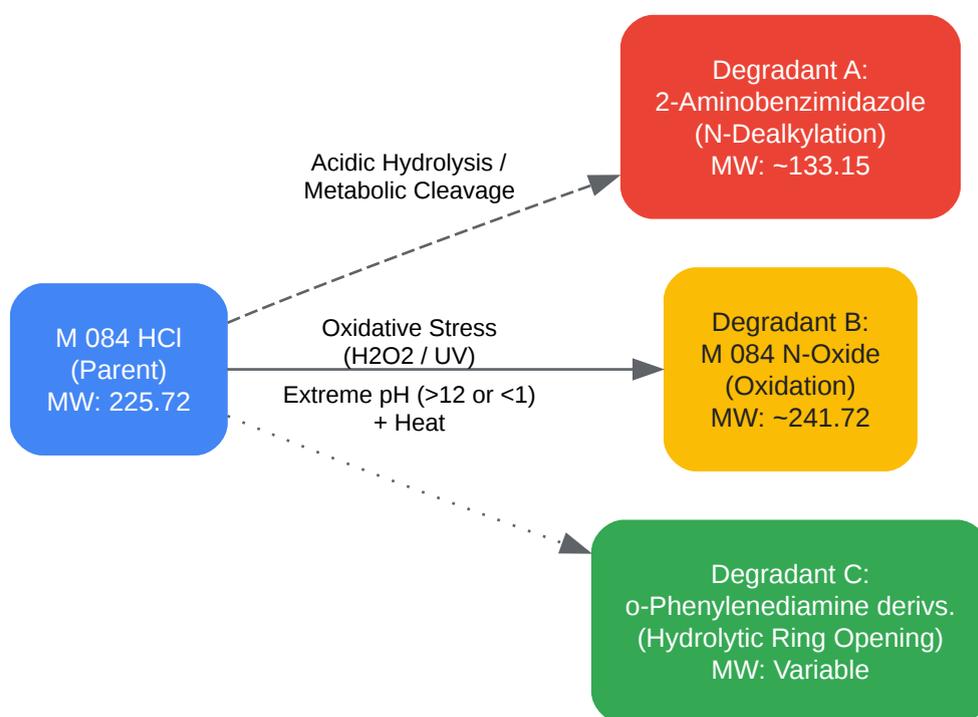
## Degradation Products & Pathways

Q: What are the primary degradation products I should look for in my chromatogram?

A: While the benzimidazole core is relatively robust, M 084 is susceptible to specific degradation pathways under stress conditions (oxidative, photolytic, or metabolic simulation). The two most critical impurities/degradants are Des-butyl M 084 (2-aminobenzimidazole) and N-Oxide species.

## Mechanistic Degradation Pathway

The following diagram illustrates the theoretical degradation logic based on the chemistry of N-alkyl-2-aminobenzimidazoles.



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Figure 1: Predicted degradation pathways for **M 084 Hydrochloride**. The N-dealkylation pathway is analogous to known metabolic routes for benzyl-substituted benzimidazoles.

## Degradant Identification Table

Degradant ID	Mechanism	Relative RT (approx)*	Mass Shift ( $\Delta$ m/z)	Notes
Impurity A	N-Dealkylation	< 1.0 (Earlier)	-56 Da	Loss of butyl chain. More polar; elutes significantly earlier.
Impurity B	N-Oxidation	< 1.0 (Slightly Earlier)	+16 Da	N-oxide formation on benzimidazole ring.
Impurity C	Ring Opening	Variable	+18 Da (Hydrolysis)	Rare. Occurs only under harsh alkaline/acidic reflux.

\*Relative Retention Time (RRT) depends on the specific gradient used.

## Analytical Method & Protocol

Q: I am seeing peak tailing. What is the recommended HPLC method?

A: Benzimidazoles are basic heterocyclic amines. Peak tailing on C18 columns is usually caused by the interaction of the protonated amine with residual silanols on the stationary phase. You must use an acidic modifier (TFA or Formic Acid) or a high-pH stable column with bicarbonate buffer.

## Standard Operating Procedure (SOP): RP-HPLC Analysis

1. Chromatographic Conditions:

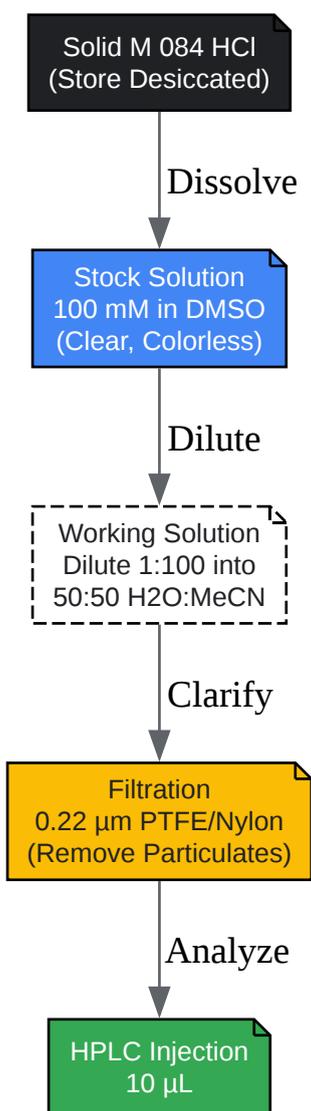
- Column: C18 End-capped (e.g., Phenomenex Gemini C18 or Waters XBridge), 4.6 x 150 mm, 5  $\mu$ m.

- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV @ 254 nm (primary) and 280 nm.
- Column Temp: 30°C.
- Injection Vol: 10 µL.

## 2. Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
15.0	95	Linear Gradient
18.0	95	Wash
18.1	5	Re-equilibration
23.0	5	End Run

## 3. Sample Preparation Workflow:



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Figure 2: Sample preparation workflow to ensure reproducibility and prevent column fouling.

## Troubleshooting Guide (FAQs)

### Storage & Stability

Q: My stock solution in DMSO turned yellow after 2 weeks at 4°C. Is it degraded? A: A slight yellowing can indicate trace oxidation (N-oxide formation) or photo-oxidation.

- Action: Check purity via HPLC. If purity is >98%, it is likely usable.[3]

- Prevention: M 084 is an amine; store DMSO stocks at -20°C or -80°C in amber vials to prevent light exposure and oxidation. Avoid repeated freeze-thaw cycles.

Q: Can I dissolve M 084 directly in PBS? A: Proceed with caution. While the hydrochloride salt is water-soluble (up to 100 mM), adding it directly to PBS (pH 7.4) may convert the salt to the free base, which has lower solubility.

- Troubleshooting: If precipitation occurs upon addition to media/buffer, dissolve in 100% DMSO first to create a concentrated stock (e.g., 50 mM), then dilute into the buffer while vortexing. Keep the final DMSO concentration <0.1% to avoid cellular toxicity.

## Chromatography Issues

Q: I see a "ghost peak" at 0.8 RRT. What is it? A: If the peak is significantly more polar (elutes earlier), it is likely 2-aminobenzimidazole (the de-butylated hydrolysis product).

- Validation: Inject a standard of 2-aminobenzimidazole if available.
- Cause: This often happens if the sample was stored in acidic aqueous solution for prolonged periods.

Q: The peak is splitting or has a "shoulder." A: This is a classic pH issue.

- Explanation: The pKa of the benzimidazole nitrogen is approx 5.5–6.0. If your mobile phase pH is near this pKa, the molecule splits between protonated and neutral forms.
- Fix: Ensure your Mobile Phase A contains 0.1% TFA (pH ~2) to keep the molecule fully protonated.

## References

- Zhu, Y., et al. (2015). "Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels." *British Journal of Pharmacology*, 172(14), 3495–3509. Available at: [\[Link\]](#)
- Gorle, V.S., et al. (2014). "Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry." *Rapid Communications in Mass Spectrometry*, 28(14), 1631-1637. (Cited for N-dealkylation mechanism). Available at: [\[Link\]](#)

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## Sources

- [1. Dimethyl sulfoxide - Wikipedia \[en.wikipedia.org\]](#)
- [2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Bot Verification \[rasayanjournal.co.in\]](#)
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